molecular formula C12H16N2O B072275 5-Methoxy-alpha-methyltryptamine CAS No. 1137-04-8

5-Methoxy-alpha-methyltryptamine

Cat. No.: B072275
CAS No.: 1137-04-8
M. Wt: 204.27 g/mol
InChI Key: OGNJZVNNKBZFRM-UHFFFAOYSA-N
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Description

1-(5-methoxy-1H-indol-3-yl)-2-propanamine is a member of tryptamines. It is functionally related to a serotonin.

Mechanism of Action

Target of Action

5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) is a potent psychedelic tryptamine . It primarily targets the serotonin receptors, specifically 5-HT 1A, 5-HT 2A, and 5-HT 2C . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.

Mode of Action

5-MeO-AMT acts as an agonist at its target receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. The compound’s structural similarity to amphetamines may also contribute to its sympathomimetic effects .

Biochemical Pathways

Upon activation of the serotonin receptors, 5-MeO-AMT triggers a series of biochemical reactions. These include the inhibition of monoamine reuptake, which results in an increased concentration of serotonin in the synaptic cleft . This leads to enhanced neurotransmission and the downstream effects associated with serotonin signaling.

Pharmacokinetics

The most common route of administration for 5-MeO-AMT is oral . Anecdotal reports have described other routes such as snorting or smoking the substance . The compound is soluble in ethanol, which may influence its absorption and distribution in the body

Result of Action

The activation of serotonin receptors by 5-MeO-AMT leads to a range of effects. At doses of 4-7 mg orally for most users, these effects can include increased energy, improved mood, increased sociability, and heightened sensory perception . Negative effects such as headache, body fatigue, and potential dehydration due to elevated body temperature have also been reported .

Properties

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNJZVNNKBZFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34736-04-4 (unspecified hydrochloride)
Record name 5-Methoxy-alpha-methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60893758
Record name 5-Methoxy-alpha-methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-04-8
Record name 5-Methoxy-α-methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-alpha-methyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-alpha-methyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MEO-AMT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5XOB9AQ15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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